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Compound of Interest

Compound Name: 2-Amino-1-cyclohexylethan-1-ol

CAS No.: 57230-08-7

Cat. No.: B3145364

Get Quote

Technical Whitepaper for Drug Development & Analytical Chemistry

Executive Summary & Chemical Identity[1]
This guide provides a rigorous framework for the spectral characterization of 2-Amino-1-
cyclohexylethan-1-ol (C

H

NO).[1] As a chiral amino alcohol, this molecule serves as a critical scaffold in the synthesis of
adrenergic

-blockers, sphingosine analogs, and chiral auxiliaries.[1]

Accurate analysis requires navigating specific structural challenges: the diastereotopic nature

of the methylene protons adjacent to the amine, the conformational flexibility of the

cyclohexane ring, and the dominant fragmentation pathways in mass spectrometry.
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Property Detail

IUPAC Name 2-Amino-1-cyclohexylethan-1-ol

Molecular Formula

C

H

NO

Molecular Weight 143.23 g/mol

Stereochemistry

Contains 1 Chiral Center (C1).[1] Enantiomers: (

) and (

).[1]

Key Structural Features
Cyclohexyl ring (lipophilic), Hydroxyl group (H-

bond donor/acceptor), Primary Amine (basic).[1]

Mass Spectrometry (MS) Analysis[1][2][3][4]
Ionization & Fragmentation Logic
In Electron Ionization (EI) at 70 eV, amino alcohols exhibit distinct fragmentation patterns

driven by

-cleavage. The molecular ion (

, m/z 143) is typically weak or absent due to the stability of the fragment ions.

Primary Fragmentation Pathway (

-Cleavage)
The nitrogen atom's lone pair stabilizes the radical cation, driving cleavage at the C-C bond

adjacent to the amine.

Dominant Fragment (m/z 30): Cleavage of the C1-C2 bond yields the iminium ion (

). This is the base peak in most primary amine spectra.
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Secondary Fragment (m/z 60): Cleavage between the cyclohexyl ring and C1 yields the

hydroxy-iminium ion (

).[1]

Secondary Pathway (Dehydration)[1]
m/z 125 (

): Loss of water is common in alcohols, often followed by alkene fragmentation.[1]

Fragmentation Workflow Diagram
The following diagram illustrates the mechanistic pathways for the generation of key diagnostic

ions.
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Figure 1: Mechanistic fragmentation pathways for 2-Amino-1-cyclohexylethan-1-ol under EI

conditions.[1]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][5][6][7][8]
Experimental Protocol

Solvent: CDCl
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is standard. Use DMSO-d

if resolution of OH/NH protons is required or to prevent aggregation.[1]

Reference: TMS (0.00 ppm).

Sample Prep: 10-15 mg in 0.6 mL solvent. Filter to remove suspended solids that broaden

lines.

H NMR Analysis (400 MHz)
The most critical aspect of the

H spectrum is the diastereotopicity of the C2 protons (

). Because C1 is a chiral center, the two protons on C2 are chemically non-equivalent and will
split each other.
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Cyclohexyl 0.9 – 1.8 Multiplet 11H

Complex

overlapping

envelope.[1]

Equatorial

protons are

generally

downfield of

axial.

-NH

, -OH
1.5 – 2.5 Broad Singlet 3H

Variable.[1]

Shifts downfield

with

concentration (H-

bonding).

Disappears with

D

O shake.

H-2a 2.6 – 2.7 dd 1H

Diastereotopic

proton A.

Couples to H-2b

(geminal) and H-

1 (vicinal).[1]

H-2b 2.8 – 3.0 dd 1H

Diastereotopic

proton B. Distinct

shift from H-2a.

H-1 3.3 – 3.5 ddd 1H Methine proton.

[1] Deshielded by

Oxygen. Splits

into a doublet of

doublets of

doublets

(coupling to H-
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2a, H-2b, and

Cyclohexyl-H1).

[1]

C NMR Analysis (100 MHz)
The

C spectrum confirms the carbon skeleton. The cyclohexyl ring usually shows 4 distinct signals
due to symmetry (C1', C2'/C6', C3'/C5', C4'), but steric bulk may break this symmetry.

Carbon
Shift (

, ppm)
Type Notes

C-2 45.0 – 48.0 CH
Attached to Nitrogen

(shielded relative to

O-bound).[1]

C-1 74.0 – 76.0 CH

Attached to Oxygen

(deshielded).[1] Chiral

center.

C-1' (Ring) 40.0 – 42.0 CH
Methine connecting

ring to chain.[1]

Ring CH 26.0 – 30.0 CH Cluster of signals for

C2'-C6'.[1]

Connectivity Logic (2D NMR)
To validate the structure, establish the spin system using COSY (Correlation Spectroscopy).
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Figure 2: COSY correlation network establishing the connectivity of the ethyl side chain.

Infrared (IR) Spectroscopy[2]
IR is primarily used here for functional group confirmation. The key feature is the "double-

hump" or broad band in the high-energy region.[1]

3300 – 3400 cm

: Broad O-H stretch overlapping with N-H stretches.[1] Primary amines often show two weak
spikes (symmetric/asymmetric) atop the broad O-H band.

2850 – 2925 cm

: Strong C-H stretching (sp

) characteristic of the cyclohexane ring.[1]
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1580 – 1650 cm

: N-H bending (scissoring).[1]

1050 – 1100 cm

: C-O stretch (secondary alcohol).

Quality Control & Impurity Profiling
In a drug development context, purity is paramount. Common impurities arise from the

synthetic route (often reduction of cyanohydrins or amino acids).

Starting Material Carryover: Look for C

N stretch (~2250 cm

) if synthesized from a cyanohydrin.[1]

Over-Reduction: Formation of ethylcyclohexane (loss of heteroatoms). Check for loss of

signals at 3.4 ppm and 2.6 ppm in NMR.

Regioisomers: If synthesized via ring opening of epoxides, ensure the amine is at the

terminal position. HSQC (Heteronuclear Single Quantum Coherence) can distinguish

between primary (-CH

-NH

) and secondary (-CH(R)-NH

) carbons.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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